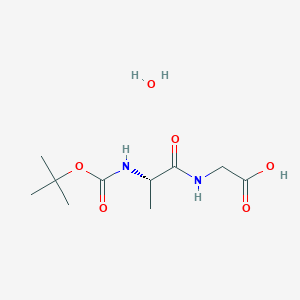
tert-Butyloxycarbonyl-alanyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyloxycarbonyl-alanyl-glycine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O6 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Peptide Synthesis
1. Protecting Group in Peptide Chemistry
Boc groups are widely used as protecting groups for amino acids during peptide synthesis. The Boc group offers several advantages:
- Stability : It is stable under basic conditions, making it suitable for various synthetic pathways.
- Ease of Removal : The Boc group can be easily removed under acidic conditions, allowing for the subsequent formation of peptide bonds without interfering with the amino acid functionality.
A study highlighted the use of modified Boc derivatives in synthesizing racemic Nα-protected amino acids, demonstrating their utility in generating complex peptide structures efficiently .
2. Synthesis of Peptide Libraries
Boc-Ala-Gly serves as a foundational component for synthesizing peptide libraries. These libraries are crucial for drug discovery and development, allowing researchers to explore a range of peptide sequences and their biological activities. For instance, the incorporation of Boc-Ala-Gly into various sequences has been shown to enhance the stability and bioactivity of peptides targeting specific receptors .
Drug Development
1. Therapeutic Applications
Boc-Ala-Gly has been investigated for its potential therapeutic applications, particularly in designing inhibitors for enzymes such as carbonic anhydrases (CAs). These inhibitors have implications in treating conditions like glaucoma and cancer . The versatility of Boc-Ala-Gly allows it to be modified into various derivatives that can enhance solubility and binding affinity to target enzymes.
2. Central Nervous System Effects
Research has explored the use of Boc-Ala-Gly derivatives as thyrotropin-releasing hormone (TRH) mimetics. These compounds exhibit significant central nervous system effects, indicating their potential as therapeutic agents for neurological disorders . The structural modifications afforded by the Boc group facilitate the design of more effective TRH analogs.
Biochemical Studies
1. Structural Studies
Boc-Ala-Gly has been utilized in studies examining protein folding and stability. For example, its incorporation into synthetic peptides has allowed researchers to investigate the stability of α-helices and β-bends, contributing to our understanding of protein structure-function relationships .
2. RNA-directed Peptide Synthesis
Recent studies have demonstrated that Boc-Ala-Gly can be incorporated into RNA-directed peptide synthesis, which is critical for understanding ribosomal peptide synthesis mechanisms. This method allows for the exploration of how peptides can form spontaneously at RNA termini, providing insights into evolutionary biology and synthetic biology applications .
属性
CAS 编号 |
148750-86-1 |
|---|---|
分子式 |
C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1 |
InChI 键 |
KWPRIABABOYKQJ-RGMNGODLSA-N |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
规范 SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
同义词 |
t-Boc-Ala-Gly-monohydrate tert-butyloxycarbonyl-alanyl-glycine tert-butyloxycarbonyl-L-alanylglycine monohydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















